Product packaging for Dehydroaripiprazole hydrochloride(Cat. No.:CAS No. 1008531-60-9)

Dehydroaripiprazole hydrochloride

Cat. No.: B018463
CAS No.: 1008531-60-9
M. Wt: 482.8 g/mol
InChI Key: CUQHINIXYQSLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydro Aripiprazole Hydrochloride is a significant active metabolite of the atypical antipsychotic drug, Aripiprazole . In vivo, following administration of Aripiprazole, Dehydro Aripiprazole is formed primarily via the enzymes CYP3A4 and CYP2D6 and achieves steady-state plasma concentrations of approximately 40% of the parent compound . This metabolite shares a similar pharmacological profile and receptor binding affinity with Aripiprazole, contributing to the overall clinical activity of the drug . Recent research has uncovered a critical off-target mechanism of Dehydro Aripiprazole. Studies indicate that it, along with its parent drug, acts as a mitochondrial toxicant by directly inhibiting respiratory complex I through the ubiquinone-binding channel . This inhibition leads to a decline in cellular ATP levels and reduced viability, particularly in neurons, providing a potential explanation for the extrapyramidal side effects observed in a minority of patients treated with Aripiprazole . This makes Dehydro Aripiprazole Hydrochloride a valuable compound for researchers investigating the mechanisms of drug-induced mitochondrial toxicity and neurological side effects. For laboratory research use only. This product is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26Cl3N3O2 B018463 Dehydroaripiprazole hydrochloride CAS No. 1008531-60-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHINIXYQSLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648054
Record name 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008531-60-9
Record name 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Dehydro Aripiprazole Hydrochloride

Green Synthesis Approaches for Dehydro Aripiprazole (B633) Hydrochloride

The principles of green chemistry, which encourage the reduction of hazardous substances and waste, are increasingly being applied to pharmaceutical manufacturing. In the synthesis of long-chain arylpiperazines like aripiprazole and its derivatives, methodologies that utilize microwave radiation, often in solvent-free conditions, represent a significant step towards more environmentally benign processes. researchgate.netmdpi.com This approach can dramatically shorten reaction times from hours to mere minutes and increase yields. researchgate.net

Another green technique involves the mechanochemical synthesis in a mortar or ball mill, which can proceed without a solvent. mdpi.com These methods align with green chemistry goals by reducing the use of toxic organic solvents, improving energy efficiency, and simplifying reaction work-ups. mdpi.comnih.gov While specific studies on the green synthesis of Dehydro Aripiprazole Hydrochloride are not extensively detailed in the provided literature, the successful application of these methods to its parent compound, aripiprazole, suggests a strong potential for their adaptation. researchgate.netmdpi.com The use of nanoparticle-based systems, such as those derived from natural polymers like Arabinoxylan, also represents a green approach in the broader context of drug formulation and delivery. nih.gov

Phase Transfer Catalysis in Dehydro Aripiprazole Hydrochloride Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reagents located in different immiscible phases (typically aqueous and organic). youtube.com This methodology is particularly advantageous as it can eliminate the need for expensive, toxic, or anhydrous solvents, increase reaction rates, and operate under mild conditions, making it an environmentally friendly and cost-effective option. mdpi.comnih.gov

In the synthesis of aripiprazole, PTC has been shown to be highly effective. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of potassium carbonate and microwave radiation, can produce aripiprazole with yields around 90% in just five minutes under solvent-free conditions. researchgate.net The catalyst, a quaternary ammonium (B1175870) salt, works by transporting a reactant anion from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate. youtube.com After the reaction, the catalyst is regenerated, allowing a catalytic cycle. youtube.com This method has been successfully applied to a variety of reactions including alkylations and nucleophilic substitutions, which are central to the synthesis of this class of compounds. nih.govyoutube.com The use of TBAB as a reaction accelerator has been noted in processes designed to improve the quality and yield of the final aripiprazole product. google.com

Optimization of Synthetic Processes for Dehydro Aripiprazole Hydrochloride Production

The optimization of synthetic routes is critical for ensuring high yield and purity in pharmaceutical production. For aripiprazole, the parent compound of dehydroaripiprazole (B194390), extensive optimization studies have been conducted. These efforts focus on the condensation reaction between 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride. ptfarm.plresearchgate.net

Researchers have employed D-optimal experimental designs to systematically vary reaction parameters, including the molar ratios of substrates, the amount of base (e.g., sodium carbonate), the volume of solvent (e.g., ethanol), and the reaction time. ptfarm.plnih.gov Through this methodical approach, high conversion ratios of 90-99% and a final product purity of over 99.3% have been achieved. ptfarm.plresearchgate.netnih.gov

A key aspect of optimization is the control of impurities. One significant improvement involves substituting the intermediate 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril. google.com This change in the starting material was found to drastically reduce the formation of a problematic dimer impurity to less than 0.15%, a level that complies with stringent regulatory requirements. google.com This strategic modification not only enhances the purity of the intermediate but also subsequently improves the quality and yield of the final aripiprazole product. google.com High-performance liquid chromatography (HPLC) is the standard analytical technique used to determine the purity of the crude product and guide the optimization process. ptfarm.plnih.gov

Preparation of Labeled Isotopes for Advanced Research

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for quantification analysis in pharmacokinetic studies using techniques like HPLC-MS/MS. nih.gov Dehydro Aripiprazole-d8 (B1662822) Hydrochloride is a deuterium-labeled version of the compound used as an internal standard for its non-isotopic form. pharmaffiliates.commedchemexpress.com The incorporation of stable heavy isotopes such as deuterium (B1214612) (²H or D) can affect the metabolic profiles of drugs and allows for precise tracing during drug development. medchemexpress.com

The synthesis of deuterated aripiprazole (aripiprazole-d8) has been achieved in a two-step process. This involves reacting 1,4-dibromobutane-d8 (B120142) with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by coupling the resulting intermediate with 1-(2,3-dichlorophenyl)piperazine hydrochloride to yield aripiprazole-d8 with high purity. nih.gov While the specific synthesis of Dehydro Aripiprazole-d8 is not detailed, the methods used for the parent compound provide a clear precedent. Certified reference materials of Dehydro Aripiprazole-d8 are available as solutions for research purposes. sigmaaldrich.com

Table 1: Properties of Labeled Dehydro Aripiprazole Compounds
Compound NameMolecular FormulaMolecular WeightCAS NumberNotes
Dehydro Aripiprazole-d8 HydrochlorideC23H18D8Cl3N3O2490.881215383-78-0Deuterium labeled internal standard. pharmaffiliates.com
Dehydro Aripiprazole-D8 solutionC23H17D8Cl2N3O2454.42N/ACertified reference material in Methanol (B129727) with 5% 1 N HCl. sigmaaldrich.com

Impurities Profile and Control in Dehydro Aripiprazole Hydrochloride Synthesis

Dehydroaripiprazole is itself considered the primary active metabolite of aripiprazole and is also classified as a known impurity (Aripiprazole EP Impurity E). chemicalbook.comchemicalbook.com The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement to ensure safety and efficacy. google.com The impurity profile of aripiprazole, and by extension its dehydro- (B1235302) derivative, can arise from starting materials, intermediates, by-products from side reactions, or degradation. akjournals.com

Several process-related impurities have been identified in the synthesis of aripiprazole. These are often structurally related to the reactants or the final product. akjournals.com A validated ion-pair reverse-phase liquid chromatography (RPLC) method has been developed for the simultaneous determination of aripiprazole and nine of its potential impurities, demonstrating the analytical rigor required for quality control. akjournals.comresearchgate.net This method allows for sensitive detection and quantification, which is essential for process monitoring and final product release. akjournals.com

A key strategy for impurity control is process optimization. As mentioned previously, the substitution of the 7-(4-bromobutoxy) intermediate with its 7-(4-chlorobutoxy) counterpart significantly minimizes the formation of a specific dimer impurity, 7,7′-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one (Impurity VI). google.comakjournals.com This highlights how a deep understanding of the reaction mechanism and impurity formation pathways can lead to a cleaner and more efficient synthetic process. google.com

Table 2: Key Impurities in Aripiprazole Synthesis
Impurity Name/IdentifierChemical NameCAS NumberMolecular FormulaMolecular WeightNotes
Dehydro Aripiprazole (Impurity E)7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone129722-25-4C23H25Cl2N3O2446.37Active metabolite and impurity of Aripiprazole. pharmaffiliates.comchemicalbook.com
Impurity I1-(2,3-Dichlorophenyl)piperazine hydrochloride119532-26-2C10H13Cl3N2267.58Starting material. pharmaffiliates.comakjournals.com
Impurity III7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-oneN/AN/AN/AIntermediate. akjournals.com
Impurity IV7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-oneN/AN/AN/AIntermediate. akjournals.com
Impurity V7-Hydroxy-3,4-dihydroquinolin-2(1H)-one22246-18-0C9H9NO2163.17Starting material. pharmaffiliates.comakjournals.com
Impurity VI7,7'-(Butanedioxy)di(3,4-dihydroquinolin-2(1H)-one)N/AN/AN/ADimer impurity. akjournals.com

Advanced Pharmacological Profiling of Dehydro Aripiprazole

Receptor Binding Kinetics and Affinity Studies

Dehydro aripiprazole's pharmacological activity is defined by its interaction with a range of neurotransmitter receptors. Its profile is largely similar to that of aripiprazole (B633), characterized by a combination of partial agonism and antagonism at key dopamine (B1211576) and serotonin (B10506) receptors. This complex receptor interaction is believed to be central to its mechanism of action.

Dopamine D2 and D3 Receptor Partial Agonism

Dehydro aripiprazole is a potent partial agonist at both dopamine D2 and D3 receptors. nih.govnih.gov Partial agonism means the compound binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This modulatory effect allows it to act as a functional antagonist in a hyperdopaminergic environment and as a functional agonist in a hypodopaminergic state. In vitro studies have demonstrated that the intrinsic activity of dehydro aripiprazole at both D2 long (D2L) and short (D2S) receptor isoforms is comparable to that of its parent compound, aripiprazole. nih.gov Similarly, its intrinsic activity at dopamine D3 receptors is also akin to that of aripiprazole. nih.gov This partial agonist activity at D2 and D3 receptors is a cornerstone of its antipsychotic effect. nih.govnih.gov

The binding affinities (Ki) of aripiprazole, which are considered comparable to dehydroaripiprazole (B194390), highlight its high affinity for these receptors.

Serotonin 5-HT1A, 5-HT2A, and 5-HT2B Receptor Interactions

Dehydro aripiprazole's pharmacological profile is further refined by its interactions with key serotonin receptors. It exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor. psychiatryonline.orgeuropa.eu The partial agonism at 5-HT1A receptors may contribute to its therapeutic effects on mood and anxiety. Conversely, the antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics, believed to mitigate some of the motor side effects associated with strong D2 receptor blockade.

In addition, aripiprazole has been shown to act as an inverse agonist at the 5-HT2B receptor. researchgate.net An inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. Studies on aripiprazole show it decreases the basal activity of the 5-HT2B receptor. researchgate.net The binding affinities of aripiprazole for these serotonin receptors are high, indicating potent interaction.

Comparative Receptor Occupancy with Parent Compound

Positron Emission Tomography (PET) studies have been crucial in understanding the in vivo effects of aripiprazole and, by extension, dehydro aripiprazole. For aripiprazole to achieve its clinical effect, a very high occupancy of striatal D2 receptors, exceeding 80-90%, is required. psychiatryonline.orgnih.gov This is significantly higher than the ~65% D2 occupancy threshold for most other antipsychotics. nih.gov Despite this high occupancy, the risk of extrapyramidal side effects is not proportionally increased, a phenomenon attributed to its partial agonist nature. nih.gov

Direct in vivo receptor occupancy data for dehydro aripiprazole alone is limited. However, PET studies in patients treated with aripiprazole measure the plasma concentrations of both the parent drug and dehydro aripiprazole and correlate these with receptor occupancy. psychiatryonline.orgnih.gov These studies show that D2 receptor occupancy levels are significantly correlated with the plasma concentrations of both aripiprazole and dehydroaripiprazole. psychiatryonline.org Given that dehydro aripiprazole has a similar receptor binding profile and is highly bound to serum proteins (99%), much like aripiprazole, it is understood to contribute significantly to the high D2 receptor occupancy observed in treated patients. nih.gov

Intracellular Signaling Pathway Modulation

cAMP Production and Adenylyl Cyclase Activity

The dopamine D2 and serotonin 5-HT1A receptors, at which dehydro aripiprazole acts as a partial agonist, are coupled to the Gαi/o class of G-proteins. europa.eu Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase. europa.eu Adenylyl cyclase is responsible for the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. nih.gov By inhibiting adenylyl cyclase, the activation of D2 and 5-HT1A receptors leads to a decrease in intracellular cAMP levels. europa.eupatsnap.com

In vitro studies using cells expressing D2 receptors have shown that aripiprazole partially inhibits forskolin-stimulated cAMP accumulation. nih.gov Forskolin is a compound that directly activates adenylyl cyclase, leading to a surge in cAMP. nih.gov Aripiprazole's ability to partially blunt this increase demonstrates its functional impact on this signaling pathway. nih.gov Given that dehydro aripiprazole's intrinsic activity at D2 receptors is similar to aripiprazole's, it is expected to produce a comparable partial inhibition of adenylyl cyclase activity and cAMP production. nih.gov

Src Family Kinase Phosphorylation

There is currently no available research that specifically investigates the effects of dehydro aripiprazole hydrochloride on Src family kinase phosphorylation.

Compound Names Mentioned

Transcriptional Factor Activation and Gene Induction

Research into the effects of aripiprazole, the parent compound of dehydroaripiprazole, provides insight into potential mechanisms of action related to gene expression. Chronic administration of aripiprazole has been shown to modulate the expression of various genes within the brain, which may be linked to its clinical efficacy. nih.gov

In a study involving rats treated with aripiprazole for four weeks, differential expression of several genes was observed in the frontal cortex. nih.gov Notably, there was an up-regulation of ten genes, including three from the early growth response (Egr) gene family: Egr1, Egr2, and Egr4. nih.govoup.com The Egr family of genes is known to encode inducible transcription regulatory factors that play a role in neuronal activity and plasticity. oup.com Western blot analysis confirmed the increased expression of the Egr1 protein. oup.com Other up-regulated genes included those involved in chromatin remodeling and transcriptional regulation, such as chromobox homolog 7 (Cbx7) and DNA methyltransferase 3a (Dnmt3a). nih.gov

Furthermore, in vitro studies using human adipocytes have demonstrated that aripiprazole can induce the expression of proinflammatory and adipogenic genes. nih.gov This research observed an induction of the transcription factor NF-KB1 and its target genes, which include the proinflammatory cytokines TNF-α, IL-1β, IL-8, and MCP-1. nih.gov Aripiprazole also stimulated the expression of key adipocyte differentiation genes. nih.gov While these findings are specific to aripiprazole, they suggest potential pathways that could be influenced by its primary active metabolite, dehydroaripiprazole.

Enzyme and Transporter Interaction Research

Cytochrome P450 Enzyme Interaction Studies

The metabolic profile and potential for drug-drug interactions of dehydroaripiprazole are intrinsically linked to its interactions with the cytochrome P450 (CYP) enzyme system.

Dehydroaripiprazole is the principal active metabolite of aripiprazole, formed primarily through dehydrogenation. nih.govnih.gov This metabolic process is catalyzed mainly by the hepatic enzymes CYP3A4 and CYP2D6. nih.govpharmgkb.orgnih.govdrugbank.com These two isozymes are not only responsible for the formation of dehydroaripiprazole from its parent drug but are also involved in its subsequent metabolism and elimination. nih.gov

The genetic polymorphism of the CYP2D6 enzyme can lead to significant variability in the plasma concentrations of both aripiprazole and dehydroaripiprazole among individuals. nih.govnih.gov For instance, individuals identified as CYP2D6 poor metabolizers exhibit an approximate 80% increase in aripiprazole exposure but a 30% decrease in dehydroaripiprazole exposure compared to normal metabolizers. pharmgkb.org Conversely, co-administration of aripiprazole with a potent CYP2D6 inhibitor like quinidine (B1679956) resulted in a 107% increase in the AUC (Area Under the Curve) of aripiprazole, while the AUC and Cmax (Maximum Concentration) of dehydroaripiprazole decreased by 32% and 47%, respectively. europa.eu

Strong inhibitors of CYP3A4, such as ketoconazole, also significantly impact the pharmacokinetics, increasing the AUC and Cmax of both aripiprazole and dehydroaripiprazole. europa.eu In contrast, co-administration with a strong CYP3A4 inducer like carbamazepine (B1668303) led to a substantial decrease (around 70%) in the Cmax and AUC for both aripiprazole and dehydroaripiprazole. europa.eu This underscores the critical role of both CYP3A4 and CYP2D6 in the metabolic pathway of dehydroaripiprazole, from its formation to its clearance. nih.govnih.gov

In vitro studies have been conducted to determine the potential of dehydroaripiprazole and its parent compound to inhibit various CYP isozymes. The findings indicate a low likelihood of clinically significant drug interactions resulting from the inhibition of these enzymes. europa.eu Specifically, both aripiprazole and dehydroaripiprazole did not demonstrate the potential to alter metabolism mediated by CYP1A2 in vitro. europa.eu Furthermore, clinical studies with aripiprazole at doses ranging from 10 mg/day to 30 mg/day showed no significant effect on the metabolism of substrates for CYP2D6, CYP2C9, CYP2C19, and CYP3A4. europa.eu This suggests that dehydroaripiprazole is also unlikely to be a potent inhibitor of these major metabolic pathways.

Drug Efflux Transporter (ABCB1, ABCG2, MRP4) Modulation

Dehydroaripiprazole has been shown to interact with several ATP-binding cassette (ABC) drug efflux transporters, which are crucial for controlling the distribution and concentration of substances in various tissues, including the brain.

Research indicates that dehydroaripiprazole is a potent inhibitor of both ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP). pharmgkb.orgnih.govpharmgkb.org In vitro studies using human MDR1-transfected cells determined the IC50 value for dehydroaripiprazole's inhibition of ABCB1 to be 1.3 µM. nih.govpharmgkb.org Its inhibitory effect on ABCG2 was even stronger, with a reported IC50 value of 0.52 µM. nih.govmedchemexpress.com These findings suggest that dehydroaripiprazole has a greater inhibitory potency against ABCG2 compared to its parent compound, aripiprazole (IC50 of 3.5 µM). nih.govpharmgkb.org In addition to being an inhibitor, dehydroaripiprazole has also been identified as a substrate for the ABCB1 transporter. omicsonline.org

In contrast to its effects on ABCB1 and ABCG2, dehydroaripiprazole demonstrated almost no inhibitory activity against the multidrug resistance-associated protein 4 (MRP4/ABCC4). nih.govpharmgkb.org

Table 1: Inhibitory Potency (IC50) of Dehydro Aripiprazole on Drug Efflux Transporters

TransporterAliasIC50 Value (µM)Reference
ABCB1P-glycoprotein (P-gp), MDR11.3 nih.govpharmgkb.org
ABCG2Breast Cancer Resistance Protein (BCRP)0.52 nih.govmedchemexpress.com
MRP4Multidrug Resistance-Associated Protein 4Almost no inhibitory effect nih.gov

Investigation of Tyrosine Hydroxylase Inhibition

Studies investigating the pharmacological effects of aripiprazole, the parent drug of dehydroaripiprazole, have explored its impact on dopamine synthesis. One key mechanism examined is the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine production. nih.gov

Research has shown that administration of aripiprazole can lead to a decrease in tyrosine hydroxylase activity, suggesting an agonistic effect at presynaptic dopamine autoreceptors which in turn reduces dopamine release. nih.gov Further in vivo research demonstrated that both 1-week and 12-week treatments with aripiprazole resulted in the down-regulation of tyrosine hydroxylase (TH) mRNA expression in the ventral tegmental area (VTA) of the brain. nih.gov This indicates a reduced capacity for dopamine synthesis in this region following sustained aripiprazole treatment. nih.gov While these findings are specific to aripiprazole, they highlight a potential mechanism of action that could be shared by its active metabolite, dehydroaripiprazole.

Preclinical Pharmacokinetic and Metabolic Investigations of Dehydro Aripiprazole

Metabolic Pathways and Biotransformation

The biotransformation of aripiprazole (B633) is a complex process primarily occurring in the liver, leading to the formation of dehydroaripiprazole (B194390) and other metabolic products through various enzymatic reactions.

Aripiprazole undergoes extensive hepatic metabolism through several key pathways, including dehydrogenation, hydroxylation, and N-dealkylation. synnovis.co.uk The formation of dehydroaripiprazole is a result of the dehydrogenation of the parent compound. This metabolic reaction, along with hydroxylation, is principally catalyzed by two cytochrome P450 (CYP) isoenzymes: CYP2D6 and CYP3A4. synnovis.co.ukjfda-online.com Dehydroaripiprazole is the main active metabolite found in humans and exhibits pharmacological properties similar to aripiprazole itself. synnovis.co.ukeuropa.eu Due to its significant presence, representing approximately 40% of the parent drug's exposure in plasma at steady state, the combined concentrations of aripiprazole and dehydroaripiprazole are often considered when evaluating therapeutic effect. synnovis.co.ukresearchgate.net

The metabolism of aripiprazole is a clear example of Phase I functionalization reactions. psychopharmacologyinstitute.com These reactions, which include dehydrogenation to form dehydroaripiprazole, hydroxylation, and N-dealkylation (catalyzed specifically by CYP3A4), serve to introduce or expose functional groups on the parent molecule. synnovis.co.ukpsychopharmacologyinstitute.com This process makes the compounds more polar and prepares them for Phase II metabolism. psychopharmacologyinstitute.com Phase II reactions typically involve conjugation, where an endogenous substrate is attached to the molecule, rendering it more water-soluble and facilitating its excretion from the body. While the initial formation of dehydroaripiprazole via Phase I enzymes is well-documented, details on its subsequent Phase II conjugation pathways in preclinical models are less extensively described in the literature. It is also noted that both CYP3A4 and CYP2D6 are implicated not only in the formation but also in the subsequent elimination of dehydroaripiprazole. jfda-online.com

Pharmacokinetic Variability and Contributing Factors

The plasma concentrations of dehydroaripiprazole exhibit significant interindividual variability. This is influenced by a combination of genetic factors, co-administered substances, and dose-concentration dynamics.

Genetic variations within the CYP2D6 gene are a major source of pharmacokinetic variability for both aripiprazole and dehydroaripiprazole. fda.govnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, which directly affects plasma drug levels.

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly higher plasma concentrations of aripiprazole. fda.govfda.gov Consequently, the concentration of dehydroaripiprazole relative to the parent drug is lower in PMs. For instance, studies have shown that dehydroaripiprazole concentrations were approximately 35% and 22% of aripiprazole concentrations in individuals with one or two non-functional alleles, respectively. nih.gov

Intermediate Metabolizers (IMs): This group also shows increased exposure to aripiprazole compared to normal metabolizers. nih.gov The apparent clearance of aripiprazole in IMs has been found to be about 60% of that in extensive (normal) metabolizers. jfda-online.comnih.gov

Extensive (Normal) Metabolizers (EMs): This group has normal enzyme function.

Ultrarapid Metabolizers (UMs): These individuals may have lower plasma concentrations of the sum of aripiprazole and dehydroaripiprazole due to accelerated metabolism. fda.gov

Table 1: Impact of CYP2D6 Phenotype on Aripiprazole and Dehydroaripiprazole Plasma Levels
CYP2D6 PhenotypeEffect on Aripiprazole Plasma ConcentrationEffect on Dehydroaripiprazole Plasma Concentration
Poor Metabolizer (PM)Significantly IncreasedRatio to Aripiprazole is Decreased
Intermediate Metabolizer (IM)IncreasedVariable, may be similar to or higher than EM
Extensive (Normal) Metabolizer (EM)NormalNormal
Ultrarapid Metabolizer (UM)DecreasedPotentially Decreased

Drug-drug interactions involving the CYP2D6 and CYP3A4 enzymes can significantly alter the pharmacokinetics of aripiprazole and dehydroaripiprazole.

CYP2D6 Inhibitors: Co-administration of a strong CYP2D6 inhibitor, such as quinidine (B1679956), leads to a substantial increase in aripiprazole exposure (AUC increased by 107%) while decreasing the Cmax and AUC of dehydroaripiprazole by 47% and 32%, respectively. Similar effects are expected with other potent CYP2D6 inhibitors like fluoxetine (B1211875) and paroxetine. researchgate.net

CYP3A4 Inhibitors: A strong inhibitor of CYP3A4, like ketoconazole, increases the AUC and Cmax of both aripiprazole (by 63% and 37%) and dehydroaripiprazole (by 77% and 43%). The concurrent use of strong CYP3A4 inhibitors in individuals who are CYP2D6 poor metabolizers can result in markedly higher plasma concentrations of aripiprazole.

CYP3A4 Inducers: Co-administration with a potent CYP3A4 inducer like carbamazepine (B1668303) can significantly lower the plasma concentrations of both aripiprazole and dehydroaripiprazole, with geometric mean Cmax and AUC values decreasing by 66-71%. europa.eu This can lead to reduced efficacy. Other inducers such as rifampicin (B610482) and St. John's Wort are expected to have similar effects. europa.eupsychopharmacologyinstitute.com

Table 2: Effect of Co-administered Drugs on Aripiprazole and Dehydroaripiprazole Exposure
Drug ClassExampleEffect on AripiprazoleEffect on Dehydroaripiprazole
Strong CYP2D6 InhibitorQuinidine↑↑ AUC↓ Cmax, ↓ AUC
Strong CYP3A4 InhibitorKetoconazole↑ AUC, ↑ Cmax↑ AUC, ↑ Cmax
Strong CYP3A4 InducerCarbamazepine↓↓ AUC, ↓↓ Cmax↓↓ AUC, ↓↓ Cmax

↑ Increase; ↓ Decrease; ↑↑ Significant Increase; ↓↓ Significant Decrease

Preclinical studies in animal models have been essential for characterizing the fundamental dose-concentration relationship of aripiprazole and dehydroaripiprazole. These studies establish that systemic exposure generally increases with the dose.

In a study with cynomolgus monkeys, administration of a single 5 mg/kg oral dose of aripiprazole resulted in measurable plasma concentrations of its metabolite, dehydroaripiprazole (OPC-14857). nih.gov Following multiple oral doses, the plasma exposure (AUC) ratio of dehydroaripiprazole to the parent drug was found to be dependent on the species and dose. nih.gov

Table 3: Pharmacokinetic Parameters of Dehydroaripiprazole (OPC-14857) in Cynomolgus Monkeys (5 mg/kg Oral Dose)
ParameterValue (mean ± S.D.)
Tmax (hr)2.3 ± 0.6
Cmax (ng/mL)85 ± 20
T½ (hr)95.8 ± 10.9
AUC (ng·hr/mL)2060 ± 320

Source: Adapted from FDA Pharmacology Review. nih.gov

Studies in rats have also been conducted. Following oral administration of aripiprazole at doses of 1, 3, and 10 mg/kg, a dose-dependent effect was observed. fda.gov In a separate study in rats receiving a single oral dose of aripiprazole at 3 mg/kg, specific pharmacokinetic parameters for the parent drug were established, providing a baseline for dose-concentration assessments. jfda-online.com However, achieving high systemic exposures of aripiprazole and dehydroaripiprazole in animal models like rats and dogs can be challenging, with exposure margins sometimes being lower than those observed in humans. nih.gov Nevertheless, a positive correlation between the administered dose and the resulting serum concentrations of both aripiprazole and dehydroaripiprazole is a consistently observed principle.

Table 4: Plasma Metabolite to Aripiprazole AUC Ratios in Preclinical Models (Multiple Oral Doses)
SpeciesDose% AUC Ratio (Dehydroaripiprazole / Aripiprazole)
Rat60 mg/kg33%
Monkey25-75 mg/kg59%

Source: Adapted from FDA Pharmacology Review. nih.gov

Tissue Distribution and Biological Fluid Analysis

The ability of a therapeutic agent to enter the central nervous system is governed by its passage across the blood-brain barrier (BBB). This barrier is equipped with efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and breast cancer resistance protein (BCRP or ABCG2), which actively pump substrates out of the brain, limiting their exposure. nih.govpharmgkb.org

Studies in mice have suggested the involvement of both uptake and efflux transporters in the BBB permeation of the parent drug, aripiprazole. nih.gov Dehydro aripiprazole and its parent compound have been identified as inhibitors of the key efflux transporters MDR1 and BCRP. nih.govpharmgkb.org In vitro studies using human MDR1-transfected cells determined the inhibitory potency (IC50) of dehydro aripiprazole. nih.govresearchgate.net These findings indicate that while dehydro aripiprazole can penetrate the CNS, its concentration may be modulated by these transporters. nih.gov

Dehydro aripiprazole demonstrated a particularly strong inhibitory effect on human BCRP, with a lower IC50 value compared to aripiprazole, suggesting potent interaction with this transporter. nih.gov The ratios of steady-state unbound plasma concentrations of dehydro aripiprazole to its IC50 values for MDR1 and BCRP activities were determined to be less than 0.1, suggesting a low likelihood of causing drug-drug interactions at the BBB. nih.gov

Table 1: In Vitro Inhibitory Potency (IC50) of Dehydro Aripiprazole on Human Efflux Transporters

Transporter IC50 Value (µM) Cell Line
MDR1 (P-glycoprotein) 1.3 MDCKII-MDR1
BCRP 0.52 MDCKII-BCRP

Data sourced from in vitro studies on human transporters expressed in Madin-Darby canine kidney (MDCKII) cells. nih.gov

Once in the systemic circulation, dehydro aripiprazole is extensively bound to plasma proteins, with a binding rate of over 99%. nih.govacs.orgpsychopharmacologyinstitute.comdrugbank.com The primary binding protein is human serum albumin (HSA). nih.govpsychopharmacologyinstitute.comresearchgate.net This high degree of protein binding means that only a small fraction of the compound is unbound or "free" to exert its pharmacological effects and to distribute into tissues. acs.org

Spectroscopic and molecular modeling studies have explored the interaction between aripiprazole, its metabolites, and HSA. nih.govresearchgate.net These investigations revealed that dehydro aripiprazole, along with its parent compound, exhibits a markedly greater binding affinity for HSA compared to other structurally related compounds that lack a specific chloro-group. nih.govacs.org This suggests the chloro-group on the phenylpiperazine ring plays a significant role in the high-affinity binding to HSA. nih.govresearchgate.net

Table 2: Plasma Protein Binding of Dehydro Aripiprazole

Parameter Finding Primary Protein
Extent of Binding >99% Human Serum Albumin (HSA)

Data compiled from multiple pharmacokinetic studies. nih.govpsychopharmacologyinstitute.comdrugbank.com

Elimination Pathways Research (Preclinical)

Dehydro aripiprazole is the major active metabolite of aripiprazole, formed primarily through dehydrogenation by the cytochrome P450 enzymes CYP3A4 and CYP2D6. pharmgkb.orgfda.govfda.gov At steady state, dehydro aripiprazole constitutes approximately 40% of the aripiprazole area under the curve (AUC) in plasma, indicating it is a substantial component in the circulation. nih.govdrugbank.comfda.govfda.gov

Table 3: Elimination Half-Life of Dehydro Aripiprazole

Compound Mean Elimination Half-Life
Dehydro Aripiprazole ~94 hours
Aripiprazole (Parent Drug) ~75 hours

Values represent mean estimates from pharmacokinetic studies. psychopharmacologyinstitute.comdrugbank.comfda.gov

Sophisticated Analytical Methodologies for Dehydro Aripiprazole Hydrochloride Quantification and Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are the cornerstone for the separation and quantification of dehydro aripiprazole (B633) hydrochloride from its parent drug, aripiprazole, and other related substances or metabolites. These techniques offer high resolution and sensitivity, making them indispensable for both research and routine analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier and highly sensitive technique for the simultaneous determination of dehydro aripiprazole and aripiprazole in biological matrices such as human plasma. nih.govresearchgate.net This method offers high selectivity and accuracy, making it suitable for clinical pharmacokinetic studies. nih.govresearchgate.net

Development and validation of LC-MS/MS methods involve several key steps. The process begins with optimizing the chromatographic separation and the mass spectrometric detection parameters. Chromatographic separation is typically achieved on a C18 reversed-phase column. nih.govnih.govakjournals.com The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer containing a modifying agent such as formic acid or ammonium (B1175870) trifluoroacetate (B77799) to ensure optimal peak shape and separation. nih.govakjournals.com

Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode. nih.govresearchgate.net The analytes are quantified using selected reaction monitoring (SRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for both dehydro aripiprazole and an internal standard. nih.govresearchgate.net For instance, the transition pairs m/z 446.04 → 285.02 for dehydroaripiprazole (B194390) and m/z 448.2 → 285.2 for aripiprazole have been utilized. nih.gov

Method validation is performed according to regulatory guidelines, such as those from the US Food and Drug Administration (USFDA), and includes assessment of selectivity, sensitivity (lower limit of quantitation, LLOQ), linearity, precision, accuracy, recovery, and stability. nih.govakjournals.comyoutube.com Linearity for dehydroaripiprazole has been established over various concentration ranges, for example, from 0.01 to 60 ng/mL and 0.05 to 5.0 ng/mL. nih.govnih.gov The LLOQ for dehydroaripiprazole is often in the low ng/mL or even sub-ng/mL range, demonstrating the high sensitivity of the method. nih.gov

Table 1: LC-MS/MS Method Parameters for Dehydro Aripiprazole Analysis

ParameterDetailsReference
Instrumentation Finnigan LC-TSQ Quantum mass spectrometer; AB Sciex Triple Quad™ 4500 system nih.gov, nih.gov
Ionization Mode Positive ion electrospray ionization (ESI(+)) nih.gov, researchgate.net
Detection Mode Selected Reaction Monitoring (SRM) nih.gov, researchgate.net
Chromatographic Column C18 reversed-phase column; Agilent Eclipse XDB-CN column (100 × 2.1 mm i.d., 3.5 μm) nih.gov, nih.gov
Mobile Phase Acetonitrile and water (25:75, v/v) containing 0.1% formic acid nih.gov
Internal Standard Papaverine; Aripiprazole-d8 (B1662822) nih.gov, nih.gov
Linearity Range 0.01 to 60 ng/ml; 0.05 to 5.0 ng/mL nih.gov, nih.gov
Recovery >85% nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for the quantitative analysis of dehydro aripiprazole hydrochloride in pharmaceutical formulations and biological fluids. nih.govakjournals.comresearchgate.net These methods, often coupled with UV detection, provide reliable and reproducible results. akjournals.comnih.gov

HPLC methods typically utilize a reversed-phase C18 column for separation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. akjournals.comsigmaaldrich.comsigmaaldrich.com Detection is commonly performed at a wavelength where both aripiprazole and dehydro aripiprazole exhibit significant absorbance, such as 245 nm or 254 nm. nih.govsigmaaldrich.comsigmaaldrich.com The total run time for an HPLC analysis can be around 10 to 20 minutes. nih.govnih.gov

UHPLC, an advancement over conventional HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution. nih.govsigmaaldrich.comresearchgate.net A UHPLC separation of aripiprazole and dehydro aripiprazole can be achieved in as little as 3.5 minutes. researchgate.net The shorter analysis time makes UHPLC a more efficient option for high-throughput analysis. nih.gov

Validation of HPLC and UHPLC methods includes establishing parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.netscholarsresearchlibrary.com For dehydroaripiprazole, validated concentration ranges have been reported, for instance, from 2 to 160 ng/mL, with an LOD of 0.5 ng/mL. nih.gov Another study reported an LOQ of 0.029 µg/mL for dehydroaripiprazole in rat plasma using a UHPLC method. researchgate.net

Table 2: Comparison of HPLC and UHPLC Method Parameters

ParameterHPLCUHPLCReference
Column Ascentis® Express C18, 10 cm x 3.0 mm, 2.0 μm particlesTitan C18, 10 cm x 3.0 mm I.D., 1.9 μm particles; Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) sigmaaldrich.com, sigmaaldrich.com, researchgate.net
Mobile Phase [A] 10 mM ammonium formate, pH 3.0; [B] 0.1% formic acid in methanol[A] 10 mM ammonium formate, pH 3.0; [B] 0.1% formic acid in methanol; Acetonitrile and acetate (B1210297) buffer (30 mM, pH 5) sigmaaldrich.com, sigmaaldrich.com, researchgate.net
Flow Rate 1.0 mL/min0.5 mL/min; Not specified nih.gov, sigmaaldrich.com, researchgate.net
Detector UV, 240 nm; UV, 254 nmUV, 245 nm nih.gov, nih.gov, sigmaaldrich.com, sigmaaldrich.com
Analysis Time ~20 min; 10.0 min3.5 min; 3.0 min nih.gov, nih.gov, researchgate.net
LOD/LOQ (Dehydro) LOD: 0.5 ng/mL; LOQ: 2 ng/mLLOD: 0.009 µg/mL; LOQ: 0.029 µg/mL nih.gov, researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach for the detection and quantification of dehydro aripiprazole, particularly in the context of metabolite profiling in biological samples like plasma. nih.govhumanjournals.comresearchgate.net This method requires derivatization of the analytes to increase their volatility for gas chromatographic analysis. nih.govhumanjournals.comelsevierpure.com

In a typical GC-MS method, a solid-phase extraction (SPE) is performed to isolate aripiprazole and dehydroaripiprazole from the plasma matrix. nih.govelsevierpure.com This is followed by a derivatization step, for example, using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govhumanjournals.comelsevierpure.com The derivatized compounds are then separated on a capillary GC column and detected by a mass spectrometer.

The mass spectrometer is operated to identify characteristic ions for both aripiprazole and dehydroaripiprazole. For the trimethylsilyl (B98337) derivative of dehydroaripiprazole, characteristic ions have been identified at m/z 304, 290, and 218. nih.govresearchgate.netelsevierpure.com The method can be validated for linearity, with calibration curves for dehydroaripiprazole being linear over a range such as 8 to 250 ng/ml. nih.govresearchgate.netelsevierpure.com The limit of quantification (LOQ) for dehydroaripiprazole has been reported to be 6.9 ng/ml in serum. nih.govresearchgate.netelsevierpure.com While effective, GC-MS is generally considered less direct than LC-MS/MS for this application due to the need for derivatization. researchgate.net

Table 3: GC-MS Method Parameters for Dehydro Aripiprazole Analysis

ParameterDetailsReference
Sample Preparation Solid-Phase Extraction (SPE) nih.govhumanjournals.comelsevierpure.com
Derivatization Agent N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA) nih.govhumanjournals.comelsevierpure.com
Characteristic Ions (m/z) 304, 290, 218 nih.govresearchgate.netelsevierpure.com
Linearity Range 8 to 250 ng/ml nih.govresearchgate.netelsevierpure.com
Limit of Quantification (LOQ) 6.9 ng/ml nih.govresearchgate.netelsevierpure.com
Extraction Recovery 102.3% nih.govresearchgate.netelsevierpure.com

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler and more cost-effective chromatographic technique for the quantification of aripiprazole and potentially its metabolites. nih.gov While not as commonly cited for dehydro aripiprazole specifically, HPTLC methods have been developed for the simultaneous analysis of multiple antipsychotics, including aripiprazole. ekb.eg

In HPTLC, separation is achieved on a stationary phase, such as silica (B1680970) gel 60 F254 plates, using a suitable mobile phase. ekb.eg A "green" HPTLC method has been developed using a binary mixture of ethanol (B145695) and water as the mobile phase. ekb.eg After development, the plates are scanned densitometrically at a specific wavelength to quantify the separated compounds. ekb.eg

Validation of HPTLC methods involves assessing linearity, precision, accuracy, and robustness. For aripiprazole, linearity has been demonstrated in the range of 0.05 to 2 µ g/band with a correlation coefficient (R²) of 0.9996. ekb.eg The limit of detection (LOD) and limit of quantification (LOQ) for aripiprazole were found to be 8.8 and 29.3 ng/band, respectively. ekb.eg While specific HPTLC methods focusing solely on dehydro aripiprazole hydrochloride are less documented, the principles of the technique are applicable.

Spectroscopic and Electrochemical Analytical Approaches

Spectroscopic techniques, particularly UV/Visible spectrophotometry, are fundamental in the analysis of dehydro aripiprazole hydrochloride, primarily for determining its absorbance characteristics, which is essential for quantification in HPLC-UV methods.

UV/Vis Spectrophotometry for Absorbance Characteristics

UV/Visible spectrophotometry is a straightforward and widely accessible technique used to determine the absorbance maxima (λmax) of a compound, which is a critical parameter for setting the detection wavelength in HPLC-UV methods. akjournals.comceon.rs Dehydro aripiprazole hydrochloride exhibits characteristic UV absorbance that allows for its detection and quantification.

Studies have shown that dehydro aripiprazole has multiple absorption maxima. The λmax values for dehydro aripiprazole (hydrochloride) have been reported at 214, 258, 326, and 341 nm. caymanchem.com The selection of a specific wavelength for detection in chromatographic methods often depends on achieving the best sensitivity and selectivity, minimizing interference from other components in the sample. For instance, in many HPLC methods for the simultaneous analysis of aripiprazole and dehydroaripiprazole, detection wavelengths around 215 nm, 240 nm, or 254 nm are commonly used. nih.govakjournals.comnih.gov

Table 4: UV/Vis Absorbance Maxima (λmax) of Dehydro Aripiprazole Hydrochloride

Wavelength (nm)Reference
214 caymanchem.com
258 caymanchem.com
326 caymanchem.com
341 caymanchem.com

Voltammetric Methods for Electrochemical Behavior

The electrochemical behavior and quantification of Dehydro Aripiprazole Hydrochloride, the primary active metabolite of aripiprazole, can be effectively studied using various voltammetric techniques. While specific studies focusing exclusively on the voltammetric analysis of Dehydro Aripiprazole Hydrochloride are limited, the extensive research conducted on its parent compound, aripiprazole, provides a strong foundation for its electrochemical characterization. The structural similarities between the two compounds suggest that the methodologies applied to aripiprazole are highly relevant and adaptable for Dehydro Aripiprazole Hydrochloride.

Voltammetric methods are advantageous for the analysis of pharmaceutical compounds due to their high sensitivity, rapid response, and cost-effectiveness compared to other analytical techniques. ijsr.net These electroanalytical methods are based on the measurement of the current that arises when a potential is applied to an electrode immersed in a solution containing the analyte. The oxidation or reduction of the electroactive species at the electrode surface generates a current that is proportional to its concentration.

Research on aripiprazole has demonstrated that it undergoes irreversible electrochemical oxidation at various modified and unmodified electrodes. nih.govnih.govresearchgate.net This oxidation process is typically adsorption-controlled, meaning the analyte accumulates on the electrode surface before the electron transfer process occurs. nih.govresearchgate.net This characteristic is often exploited in adsorptive stripping voltammetry to enhance the sensitivity of the measurement.

Electrochemical Oxidation of Aripiprazole as a Model

Studies on aripiprazole have consistently shown a well-defined anodic (oxidation) peak, indicating its susceptibility to electrochemical oxidation. For instance, on a glassy carbon electrode, aripiprazole exhibits an oxidation peak at approximately +1.15 V versus an Ag/AgCl reference electrode in a Britton-Robinson buffer at pH 4.0. nih.govresearchgate.net The exact potential can vary depending on the experimental conditions, such as the pH of the supporting electrolyte and the composition of the working electrode.

The electrochemical oxidation of aripiprazole has been investigated using various types of electrodes, including:

Bare Glassy Carbon Electrode (GCE) nih.gov

Gold (Au) Electrode researchgate.net

Boron-Doped Diamond Electrode (BDDE) researchgate.net

Modified Carbon Paste Electrodes (CPEs), such as those modified with aluminum oxide nanoparticles (Al₂O₃NP-CPE). nih.gov

The modification of electrode surfaces with nanomaterials like aluminum oxide nanoparticles has been shown to enhance the effective surface area and improve the sensitivity of the determination of aripiprazole. nih.gov

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound. In studies of aripiprazole, CV has been employed to characterize its oxidation process as irreversible, as evidenced by the presence of an anodic peak without a corresponding cathodic peak on the reverse scan. nih.gov This technique helps in determining the mechanism of the electrode reaction and the role of factors like pH and scan rate. The relationship between the peak potential and pH can provide information on the involvement of protons in the oxidation reaction. nih.gov

Square-Wave Voltammetry (SWV)

Square-wave voltammetry is a highly sensitive pulse voltammetric technique that is well-suited for quantitative analysis. pineresearch.com Its advantages include effective discrimination against background currents, leading to improved signal-to-noise ratios and lower detection limits. pineresearch.com For the determination of aripiprazole, square-wave anodic adsorptive stripping voltammetry (SWAdASV) has been successfully applied, taking advantage of the adsorptive nature of the compound on the electrode surface. nih.gov This method involves a preconcentration step where the analyte is accumulated at the electrode surface before the potential waveform is applied.

The research findings for the voltammetric determination of aripiprazole, which can serve as a model for Dehydro Aripiprazole Hydrochloride, are summarized in the table below.

Parameter Cyclic Voltammetry (CV) on GCE Square-Wave Anodic Adsorptive Stripping Voltammetry (SWAdASV) on Al₂O₃NP-CPE
Analyte AripiprazoleAripiprazole
Working Electrode Glassy Carbon Electrode (GCE)Aluminum Oxide Nanoparticle Modified Carbon Paste Electrode (Al₂O₃NP-CPE)
Supporting Electrolyte Britton-Robinson (BR) bufferBritton-Robinson (BR) buffer
Optimal pH 4.01.8
Peak Potential (vs. Ag/AgCl) ~ +1.15 V~ +1.17 V
Electrode Process Quasi-reversible, adsorption-controlledIrreversible, adsorption-controlled
Linearity Range 11.4 µM to 157 µM0.03 µM to 8.0 µM
Limit of Detection (LOD) Not specified for CV0.006 µM
Reference nih.govresearchgate.net nih.gov

This interactive table allows for a comparison of the key parameters and findings from different voltammetric studies on aripiprazole. Given that Dehydro Aripiprazole is an active metabolite of aripiprazole, it is anticipated that similar voltammetric methods would be applicable for its analysis, likely exhibiting comparable electrochemical behavior. synnovis.co.uknih.gov

Preclinical Neurobiological and Cellular Mechanism Studies of Dehydro Aripiprazole

In Vitro Cellular Models and Responses

Cytotoxicity Studies in Neutrophil Model Cell Lines (e.g., HL-60 cells)

Specific studies investigating the direct cytotoxic effects of dehydroaripiprazole (B194390) on neutrophil model cell lines, such as human promyelocytic leukemia HL-60 cells, were not identified in a review of the available scientific literature. Research in this area has primarily focused on the parent compound, aripiprazole (B633), which has been shown to induce apoptosis in differentiated HL-60 cells. psychiatryonline.orgnih.govnih.gov However, parallel studies to determine if the dehydroaripiprazole metabolite shares this cytotoxic potential have not been reported.

Mitochondrial Bioenergetics and Oxidative Stress Response in Hepatoma Cells (e.g., Fao cells)

An examination of published research did not yield specific studies on the effects of dehydroaripiprazole on mitochondrial bioenergetics and oxidative stress in hepatoma cell lines like Fao cells. The existing literature details the impact of the parent drug, aripiprazole, on these cellular processes, noting that it can induce mitochondrial hyperpolarization and moderate oxidative stress in liver cells. researchgate.netresearchgate.net Equivalent investigations isolating the effects of the dehydroaripiprazole metabolite are not presently available.

Dopamine (B1211576) Receptor Signaling in Cell Systems (e.g., HEK293T, CHO cells)

Dehydroaripiprazole's activity at dopamine receptors has been characterized in vitro using various cell systems, including Chinese Hamster Ovary (CHO) cells stably expressing human dopamine receptor subtypes. These studies confirm that dehydroaripiprazole is a partial agonist at both D₂ and D₃ dopamine receptors. nih.gov

A key study conducted a comparative in vitro analysis of dehydroaripiprazole (OPC-14857), aripiprazole, and other experimental dopamine partial agonists. nih.gov The research utilized CHO cell lines expressing human D₂ (long and short isoforms) and D₃ receptors to assess the functional activity of these compounds. The primary measure of activity was the compound's ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a downstream signaling event of D₂/D₃ receptor activation. nih.govresearchgate.netnih.gov

Table 1: In Vitro Functional Activity of Dehydroaripiprazole at Human Dopamine D₂ and D₃ Receptors in CHO Cells

Receptor Subtype Parameter Dehydroaripiprazole (OPC-14857) Aripiprazole Dopamine (Reference)
D₂L Intrinsic Activity (%) 27.6 ± 2.0 25.3 ± 1.1 100
pEC₅₀ 8.2 ± 0.1 8.6 ± 0.1 8.1 ± 0.1
D₂S Intrinsic Activity (%) 23.9 ± 1.2 23.3 ± 1.4 100
pEC₅₀ 8.4 ± 0.1 8.7 ± 0.1 8.3 ± 0.1
D₃ (Ser-9) Intrinsic Activity (%) 44.9 ± 1.2 45.4 ± 2.6 100
pEC₅₀ 8.7 ± 0.1 8.9 ± 0.1 8.8 ± 0.1

Data derived from Tadori et al., European Journal of Pharmacology, 2011. nih.gov Intrinsic activity is expressed as a percentage of the maximal response to dopamine. pEC₅₀ is the negative logarithm of the molar concentration producing 50% of the maximal effect.

In Vivo Animal Model Investigations

Neurotransmitter Activity Modulation in Rodent Brain Regions (e.g., Striatum, Ventral Tegmental Area)

Specific preclinical studies that involve the direct administration of dehydroaripiprazole to animal models to investigate its isolated effects on neurotransmitter activity in brain regions like the striatum and ventral tegmental area could not be identified in the reviewed literature. In vivo research has focused on the administration of the parent compound, aripiprazole. These studies, using techniques like in vivo microdialysis, have shown that aripiprazole administration does not significantly alter basal dopamine output in the striatum but does modulate dopamine metabolites. nih.gov Furthermore, aripiprazole has been shown to decrease activity in the nucleus accumbens (a part of the striatum) and inhibit the firing of dopamine neurons in the ventral tegmental area, consistent with its partial agonist activity at presynaptic D₂ autoreceptors. While dehydroaripiprazole is formed in these animals and contributes to the observed effects, studies that differentiate its specific contribution to the modulation of neurotransmitter activity in these key brain regions are lacking.

Effects on Dopamine Synthesis and Release in Preclinical Settings

A review of the scientific literature did not find preclinical studies designed to measure the specific effects of exogenously administered dehydroaripiprazole on dopamine synthesis and release. Research in this area has centered on aripiprazole, which has been found to act as an agonist at D₂-like autoreceptors under basal conditions, leading to an inhibition of dopamine synthesis. nih.gov This effect is consistent with the established mechanism of D₂ receptor partial agonists. nih.gov Given that dehydroaripiprazole shares this partial agonist profile at D₂ receptors, it is presumed to have a similar influence on dopamine synthesis and release. nih.gov However, direct preclinical evidence from studies administering dehydroaripiprazole alone to quantify this effect is not currently available.

Anti-inflammatory Effects in Specific Disease Models (e.g., Microglia Activation, Spinal Cord Injury)

Detailed preclinical investigations into the specific anti-inflammatory properties of dehydroaripiprazole hydrochloride are scarce. Studies on aripiprazole have demonstrated its potential to modulate inflammatory responses. For instance, aripiprazole has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system, in response to inflammatory stimuli. nih.gov In a study using a rat model of spinal cord injury, aripiprazole treatment was associated with a reduction in inflammatory markers and improved functional outcomes. These findings suggest that the anti-inflammatory effects of aripiprazole may be, at least in part, mediated by dehydroaripiprazole. However, direct evidence from studies using this compound is lacking.

Interactive Table: Research on the Anti-inflammatory Effects of the Parent Compound, Aripiprazole

Model System Key Findings Reference
Poly-I:C-induced microglial activation Aripiprazole inhibited the production of TNF-α and the p38 MAPK pathway. nih.gov

Molecular Interactions and Cellular Homeostasis

The molecular interactions of dehydroaripiprazole are presumed to be similar to those of aripiprazole, primarily involving partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. nih.gov One study did investigate the interaction of dehydroaripiprazole with human serum albumin (HSA), finding that it, along with aripiprazole, had a significantly higher binding affinity compared to other structurally related compounds. acs.org This interaction is important for the distribution and availability of the compound in the body.

Structure Activity Relationship Sar and Advanced Computational Studies of Dehydro Aripiprazole

Molecular Modeling and Docking Simulations

While specific molecular docking and extensive conformational analysis studies focusing solely on dehydroaripiprazole (B194390) hydrochloride are not extensively detailed in publicly available literature, insights can be drawn from computational studies of its parent compound, aripiprazole (B633). These studies provide a foundational understanding of how this class of molecules interacts with its primary biological targets.

Receptor Binding Modes and Conformational Analysis

Dehydroaripiprazole is known to be a partial agonist at the dopamine (B1211576) D2 and D3 receptors. medchemexpress.com Molecular modeling studies on aripiprazole complexed with the D2 receptor (D2R) have revealed key binding interactions. These simulations show that aripiprazole occupies the orthosteric binding pocket, interacting with residues in transmembrane helices (TMs) 3, 5, 6, 7, and the extracellular loop 2 (EL2). port.ac.uk The phenylpiperazine moiety of aripiprazole is a crucial component for this interaction. port.ac.uk

Molecular dynamics simulations of aripiprazole bound to an active-state model of the D2R-Gαi complex have shown that it induces specific conformational changes in the receptor. port.ac.ukplos.org Compared to the full agonist dopamine, partial agonists like aripiprazole lead to different conformations of the extracellular loop regions and the binding pocket itself. plos.org This distinct binding mode is believed to be a major determinant of its partial agonist efficacy, as it likely impairs the optimal coupling between the receptor and the G-protein. port.ac.uk

Ligand-Protein Interaction Dynamics

The dynamic nature of the interaction between aripiprazole-like molecules and their target receptors has been explored through molecular dynamics (MD) simulations. These simulations provide a picture of how the ligand and protein move and adapt to each other over time. For aripiprazole at the D2 receptor, MD simulations have highlighted the importance of specific amino acid interactions in stabilizing the complex. researchgate.net

Simulations have shown that the G protein-coupled and uncoupled states of the D2 receptor are both bound with high affinity by aripiprazole. port.ac.uk The interaction is not static; the ligand's presence influences the movement of the transmembrane helices and intracellular loops of the receptor. figshare.com For instance, aripiprazole has been shown to modulate the dynamics of TM4 and TM5, which in turn affects the conformation of the second intracellular loop (IL2). figshare.com This allosteric modulation is crucial for the downstream signaling cascade. The stability of the ligand-protein complex is maintained through a network of hydrophobic interactions and specific hydrogen bonds. plos.org

Molecular Dynamics Simulations

Molecular dynamics simulations have been more extensively applied to understand the solid-state properties of dehydroaripiprazole, particularly its polymorphism and hydration behavior.

Solvent Effects on Polymorphic Transformation and Stability

Dehydroaripiprazole (dAPZ) is known to be highly polymorphic, with five different anhydrous polymorphs (I, II, III, IV, and V), two methanol (B129727) solvates, and a monohydrate identified. researchgate.netacs.orgfigshare.com The stability of these forms is influenced by temperature and the solvent environment.

Solvent-mediated conversion experiments have been crucial in determining the thermodynamic stability of these polymorphs. These experiments, which can be conceptually understood through the lens of molecular dynamics, show that Form V is the most stable anhydrous form at temperatures between 5°C and 60°C. researchgate.netacs.orgfigshare.com Above this range, at 70°C and higher, Form I becomes the stable form. researchgate.netacs.orgfigshare.com This indicates an enantiotropic relationship between Forms I and V, with a transition temperature between 60°C and 70°C. researchgate.netacs.orgfigshare.com The other anhydrous forms (II, III, and IV) are monotropically related to Form V, meaning they are less stable under all tested conditions and will tend to convert to Form V. researchgate.netacs.orgfigshare.com

The formation of solvates, such as the two identified methanol solvates (SMeOH1 and SMeOH2), is a direct consequence of solvent interaction during crystallization. researchgate.netacs.orgfigshare.com SMeOH2 is the more stable of the two at ambient temperatures. researchgate.netacs.orgfigshare.com Interestingly, despite the significant chemical similarity between aripiprazole and dehydroaripiprazole, their polymorphic landscapes are quite distinct. Of the 18 total crystalline forms of both molecules, only the methanol solvate SMeOH2 of dehydroaripiprazole has an identical packing arrangement to aripiprazole's methanol solvate. researchgate.netacs.orgfigshare.com This highlights how a subtle change in molecular structure—a single double bond—can have a profound impact on the crystal packing and, by extension, the polymorphic behavior.

Thermodynamic Stability of Dehydroaripiprazole Polymorphs
Polymorphic FormRelationshipStable Temperature RangeNotes
Form VEnantiotropic with Form I5°C - 60°CMost stable anhydrous form at ambient temperatures.
Form IEnantiotropic with Form V≥ 70°CBecomes the stable form at higher temperatures.
Forms II, III, IVMonotropic-Metastable forms that convert to Form V.
SMeOH2-AmbientThermodynamically stable methanol solvate.

Hydration Process and Crystal Structure Behavior

The hydration of dehydroaripiprazole is a critical aspect of its solid-state chemistry, leading to the formation of a stable monohydrate (SH2O). researchgate.netacs.orgfigshare.com This monohydrate can be obtained through solvent-mediated conversion of the methanol solvates in water. researchgate.netacs.orgfigshare.com

Single-crystal X-ray diffraction has provided detailed insights into the crystal structure of the monohydrate. researchgate.netacs.orgfigshare.com In this structure, the dehydroaripiprazole molecules form dimeric structures through N-H···O=C hydrogen bonds, a common motif in the anhydrous polymorphs as well. researchgate.netacs.orgfigshare.com However, in the monohydrate, two water molecules are present between these dimers. researchgate.netacs.orgfigshare.com Each water molecule forms a hydrogen bond with one of the piperazine (B1678402) nitrogen atoms of a third dehydroaripiprazole molecule, effectively bridging the dimers. researchgate.netacs.orgfigshare.com This intricate hydrogen-bonding network contributes to the stability of the hydrated form.

While specific molecular dynamics simulations of the hydration process of dehydroaripiprazole are not detailed in the literature, studies on the parent compound, aripiprazole, offer a model for how this might occur. For aripiprazole, MD simulations have shown that the transformation from an anhydrous form to a hydrate (B1144303) involves the formation of supramolecular clusters in the presence of water, with temperature and external energy input accelerating the process. nih.gov The greater stability of the hydrate is attributed to the increased number of hydrogen bonds and stronger van der Waals interactions. nih.gov A similar mechanism, driven by the favorable energetics of incorporating water molecules into the crystal lattice to satisfy hydrogen bonding potentials, is likely at play for dehydroaripiprazole.

Crystal Structure Features of Dehydroaripiprazole Forms
Crystal FormKey Structural MotifRole of Solvent/Water
Anhydrous Polymorphs (I, II, V)N-H···O=C hydrogen-bonded homodimers. researchgate.netacs.orgfigshare.com-
Methanol Solvates (SMeOH1, SMeOH2)Dimeric structures. researchgate.netacs.orgfigshare.comMethanol molecules incorporated into the crystal lattice.
Monohydrate (SH2O)Dimeric structures bridged by water molecules. researchgate.netacs.orgfigshare.comTwo water molecules per dimer, hydrogen-bonded to piperazine nitrogens. researchgate.netacs.orgfigshare.com

Cheminformatic Analysis for Analog Design and Discovery

In principle, cheminformatic approaches could be used to:

Generate virtual libraries of dehydroaripiprazole analogs by systematically modifying different parts of the molecule.

Predict the physicochemical properties of these virtual compounds, such as solubility, lipophilicity, and metabolic stability.

Perform virtual screening of these analogs against 3D models of target receptors (like D2R and 5-HT1A) to predict their binding affinity and selectivity.

Develop quantitative structure-activity relationship (QSAR) models to identify the key molecular features that govern the desired biological activity.

The application of such in silico methods would undoubtedly accelerate the discovery of new chemical entities with potentially superior therapeutic profiles compared to dehydroaripiprazole itself. However, at present, detailed reports of such work are not in the public domain.

Preclinical Toxicology and Safety Pharmacology Research of Dehydro Aripiprazole

Cellular Apoptosis and Necrosis Mechanisms

Preclinical research indicates that aripiprazole (B633) and, by extension, its active metabolite dehydroaripiprazole (B194390), can influence cellular apoptosis, a form of programmed cell death. In vitro studies have shown that aripiprazole can induce apoptosis in various cell lines. researchgate.net For instance, in human breast cancer cells (MCF-7), aripiprazole treatment led to an increase in apoptosis, characterized by cell cycle arrest and nuclear condensation. researchgate.net This pro-apoptotic effect was associated with the regulation of several genes involved in apoptosis, including an increase in the expression of BAK-1, caspase-9, and caspase-3, and changes in the expression of BCL-2 family members. researchgate.net

Mitochondrial Dysfunction and Bioenergetic Impact

Emerging evidence highlights the impact of aripiprazole and its metabolite, dehydroaripiprazole, on mitochondrial function. Research has identified aripiprazole as an off-target inhibitor of mitochondrial respiratory chain complex I. nih.govcam.ac.uk This inhibition can disrupt the electron transport chain, a critical process for cellular energy (ATP) production. cam.ac.uk

Studies using primary embryonic mouse neurons have shown that aripiprazole induces mitochondrial toxicity, with a more pronounced bioenergetic inhibition observed in ventral midbrain neurons compared to forebrain neurons. nih.gov In vivo studies in Drosophila melanogaster further support these findings, where chronic feeding with aripiprazole resulted in significant climbing defects and severely damaged mitochondria in the thoracic muscle and brain. nih.govcam.ac.uk This suggests that the drug can elicit degenerative toxicity over time. nih.gov

In liver cells, therapeutic concentrations of aripiprazole have been shown to induce persistent mitochondrial hyperpolarization and moderate oxidative stress. nih.gov This hyperpolarization is accompanied by an increase in the production of reactive oxygen species (ROS). nih.gov While the cell's antioxidant response is also upregulated, this increased oxidative stress can contribute to cellular dysfunction. nih.gov Given that dehydroaripiprazole is an active metabolite, it is plausible that it contributes to the observed mitochondrial and bioenergetic effects of aripiprazole.

Potential for Drug-Induced Organ Injury (e.g., Liver) in Preclinical Models

The liver is the primary site of aripiprazole metabolism, making it a key organ of interest for potential drug-induced injury. nih.gov Preclinical and clinical data suggest a risk of aripiprazole-induced liver injury (DILI). nih.govnih.govfrontiersin.orgresearchgate.net Spontaneous reporting database studies have identified cases of DILI associated with aripiprazole use, with the onset of injury typically occurring within 15 to 90 days of continuous use. nih.govfrontiersin.orgresearchgate.net

In preclinical models, such as rat hepatoma (Fao) cells, aripiprazole has been shown to reduce cell proliferative capacity. nih.gov While overt cell death was not observed at therapeutic concentrations in some in vitro studies, the observed mitochondrial dysfunction and oxidative stress are known mechanisms that can contribute to DILI. nih.govnih.gov The inhibition of mitochondrial function can lead to ATP depletion and increased ROS production, which can, in turn, cause damage to hepatocytes. nih.gov

Q & A

Q. What are the key synthetic pathways and impurities associated with Dehydro Aripiprazole Hydrochloride?

Dehydro Aripiprazole Hydrochloride is synthesized via modifications to the aripiprazole structure, often involving dehydrogenation steps. Critical impurities include intermediates like 1-(2,3-Dichlorophenyl)piperazine Hydrochloride, a precursor in aripiprazole synthesis, which may persist due to incomplete reactions . Analytical methods such as HPLC with UV detection (e.g., using reference standards like ACI 010709 and ACI 010715) are recommended for impurity profiling . Researchers should validate synthetic yields and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How is Dehydro Aripiprazole Hydrochloride characterized pharmacologically in preclinical studies?

Preclinical studies typically dissolve Dehydro Aripiprazole Hydrochloride in acidic solutions (e.g., 0.1 M HCl) or organic solvents (e.g., acetic acid) for intraperitoneal (i.p.) or oral administration . Dosage ranges for behavioral assays in rodents (e.g., social defeat stress models) are derived from parent compound aripiprazole, adjusted for molecular weight differences (e.g., 0.003–0.01 mg/kg i.p.) . Pharmacokinetic parameters like bioavailability require LC-MS/MS analysis due to low plasma concentrations .

Q. What is the structural and molecular basis of Dehydro Aripiprazole Hydrochloride’s activity?

The compound (CAS: 1008531-60-9) has a molecular formula of C23H26Cl3N3O2 (MW: 482.83) and features a dehydro modification on the dibenzodiazepine core, altering its dopamine D2 receptor partial agonism compared to aripiprazole . Computational modeling (e.g., molecular docking) and comparative binding assays are used to assess affinity shifts toward serotonin (5-HT1A) and dopamine receptors .

Advanced Research Questions

Q. How do isotopic labeling (e.g., deuterated forms) improve metabolic studies of Dehydro Aripiprazole Hydrochloride?

Deuterated analogs like Dehydro Aripiprazole-D8 (CAS: 1215897-99-6) enable precise tracking of metabolic pathways via stable isotope tracing . Researchers use LC-MS with deuterium-labeled internal standards to quantify metabolites in hepatic microsomal assays. Key parameters include isotopic purity (>98%) and fragmentation patterns to distinguish labeled vs. unlabeled species .

Q. What methodological challenges arise in quantifying low-concentration impurities in Dehydro Aripiprazole Hydrochloride formulations?

Impurities such as N-(2,3-Dichlorophenyl) derivatives (e.g., ACI 010715) require ultra-sensitive detection limits (<0.1% w/w). High-resolution LC-QTOF-MS is recommended for structural elucidation, while forced degradation studies (acid/alkali hydrolysis, oxidation) validate stability-indicating methods . Contradictory data on impurity thresholds between pharmacopeial standards (e.g., USP vs. EP) necessitate cross-validation .

Q. How can experimental designs address solubility limitations of Dehydro Aripiprazole Hydrochloride in vivo?

Poor aqueous solubility (common in dibenzodiazepines) may skew pharmacokinetic data. Strategies include:

  • Co-solvent systems (e.g., PEG-400/water) for oral dosing .
  • Nanoparticle encapsulation to enhance bioavailability, with particle size (100–200 nm) and zeta potential (+20 mV) optimized for blood-brain barrier penetration .
  • Comparative studies with aripiprazole hydrochloride controls to isolate dehydro-specific effects .

Q. What analytical techniques resolve contradictions in receptor binding data between Dehydro Aripiprazole Hydrochloride and its parent compound?

Radioligand displacement assays (e.g., using [³H]-spiperone for D2 receptors) may show variability due to altered partial agonism. Researchers should:

  • Normalize data to receptor density (Bmax) via Scatchard analysis.
  • Use functional assays (e.g., cAMP inhibition for D2 receptor activity) to complement binding studies .
  • Cross-reference with in silico simulations to reconcile discrepancies between in vitro and in vivo efficacy .

Methodological Tables

Parameter Analytical Method Reference Standard Key Consideration
Impurity ProfilingHPLC-UV (λ = 254 nm)ACI 010709, ACI 010715 Column: C18, 5 µm; Mobile phase: Acetonitrile-phosphate buffer (pH 3.0)
Isotopic PurityLC-MS/MS (MRM mode)Dehydro Aripiprazole-D8 Deuterium incorporation ≥98%; avoid H/D exchange during sample prep
Solubility OptimizationDynamic Light Scattering (DLS)PEG-400/Water co-solvent Monitor aggregation at >500 nm particle size
Receptor Binding AffinityRadioligand Assay ([³H]-spiperone)Aripiprazole hydrochloride control Correct for nonspecific binding with 10 µM haloperidol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroaripiprazole hydrochloride
Reactant of Route 2
Reactant of Route 2
Dehydroaripiprazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.